molecular formula C16H19ClN2O3S B2681717 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide CAS No. 1286718-29-3

3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B2681717
CAS No.: 1286718-29-3
M. Wt: 354.85
InChI Key: ZKLNTIYLMISWLQ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a chloro group, a methoxyethyl group, a methyl group, and a pyridinylmethyl group attached to a benzenesulfonamide core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzenesulfonyl chloride, 2-methoxyethylamine, and 4-pyridinemethanol.

    Step 1 - Formation of Intermediate: The first step involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-methoxyethylamine under basic conditions (e.g., using a base like triethylamine) to form 3-chloro-N-(2-methoxyethyl)benzenesulfonamide.

    Step 2 - Alkylation: The intermediate is then subjected to alkylation with 4-pyridinemethanol in the presence of a suitable catalyst (e.g., potassium carbonate) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The methoxyethyl and pyridinylmethyl groups can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Breakdown into smaller fragments, such as amines and sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Medicine

In medicine, sulfonamides are used to treat bacterial infections. This specific compound might be explored for its efficacy and safety in treating infections, especially those caused by multi-drug resistant bacteria.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for applications requiring specific electronic or steric properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide would likely involve inhibition of bacterial enzymes, similar to other sulfonamides. It may target dihydropteroate synthase, an enzyme involved in folate synthesis, thereby inhibiting bacterial growth. The presence of the pyridinylmethyl group could enhance binding affinity and specificity to the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in treating bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

Compared to these compounds, 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has a unique combination of functional groups that may confer distinct chemical and biological properties. The presence of the chloro and pyridinylmethyl groups could enhance its reactivity and binding interactions, potentially leading to improved efficacy or reduced resistance in bacterial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-13-15(17)4-3-5-16(13)23(20,21)19(10-11-22-2)12-14-6-8-18-9-7-14/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLNTIYLMISWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N(CCOC)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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